Dexchlorpheniramine Maleate

Description

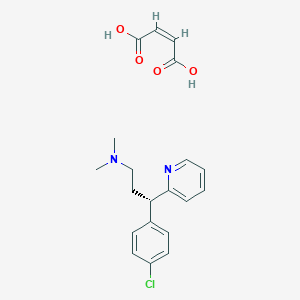

Dexchlorpheniramine is the S-enantiomer of chlorpheniramine which is a 1st generation anti-histamine. Dexchlorpheniramine has more pharmacological activity than the R and so is more potent than the racemic mixture.

This compound is the maleate salt form of dexchlorpheniramine, an alkylamine, and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 7 approved and 3 investigational indications.

See also: Dexchlorpheniramine (has active moiety).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-DASCVMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017216 | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-32-6 | |

| Record name | Dexchlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXCHLORPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dexchlorpheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of dexchlorpheniramine maleate, a first-generation antihistamine. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and potentially replicate the production and analysis of this pharmacologically significant molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of racemic chlorpheniramine, followed by chiral resolution to isolate the desired (S)-(+)-enantiomer (dexchlorpheniramine), and concludes with the formation of the maleate salt.

Synthesis of Racemic Chlorpheniramine

The core of the chlorpheniramine molecule is constructed through the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride. The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene.

Reaction Scheme:

Synthesis of Racemic Chlorpheniramine

Experimental Protocol: Synthesis of Racemic Chlorpheniramine

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry toluene.

-

Addition of Sodium Amide: Carefully add sodium amide to the toluene with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension. The mixture is stirred, and then a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Chiral Resolution of Racemic Chlorpheniramine

The separation of the racemic chlorpheniramine into its enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. D-phenylsuccinic acid is a documented resolving agent for chlorpheniramine.

Workflow for Chiral Resolution:

Chiral Resolution Workflow

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic chlorpheniramine base in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-phenylsuccinic acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.

-

Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extract with water, dry it over an anhydrous salt, and evaporate the solvent to obtain the enantiomerically enriched dexchlorpheniramine. The optical purity should be determined using a chiral analytical technique.

Formation of this compound

The final step is the formation of the maleate salt to improve the stability and solubility of the drug.

Experimental Protocol: Salt Formation

-

Reaction: Dissolve the purified dexchlorpheniramine free base in a suitable solvent, such as ethyl acetate.

-

Addition of Maleic Acid: Add a stoichiometric amount of maleic acid dissolved in the same solvent to the dexchlorpheniramine solution with stirring.

-

Crystallization: The this compound salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of this compound is reported to be between 113-115 °C.[1]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Spectroscopic and Physical Characterization Data

| Parameter | Method | Expected Result |

| Melting Point | Capillary Method | 110–115 °C[2] |

| Specific Rotation | Polarimetry | +39.5° to +43.0° (in dimethylformamide)[2] |

| Infrared (IR) Spectrum | KBr Disc or ATR | Characteristic peaks for aromatic C-H, C-N, C-Cl, and carboxylate stretches. |

| ¹H NMR Spectrum | NMR Spectroscopy | Signals corresponding to the protons of the pyridine ring, the chlorophenyl group, the aliphatic chain, and the dimethylamino group. |

| Mass Spectrum | Mass Spectrometry | Molecular ion peak corresponding to the dexchlorpheniramine free base and characteristic fragmentation patterns. |

Chromatographic Methods for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purity assessment and the crucial determination of enantiomeric excess.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[3]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 97.5:2.5:0.025, v/v/v).[3]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 258 nm.[3]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved, allowing for the calculation of the enantiomeric excess of the S-(+)-enantiomer.

Experimental Protocol: Gas Chromatography (for related compounds)

-

Instrumentation: A gas chromatograph with a flame-ionization detector (FID).[2]

-

Column: A packed column with a stationary phase like 3% phase G3 on a suitable support.[2]

-

Temperatures:

-

Carrier Gas: Helium at a flow rate adjusted to achieve a retention time of 4-5 minutes for the main peak.[2]

-

Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride.[2]

-

Analysis: Inject the sample and record the chromatogram to identify and quantify any related compounds or impurities.

Signaling Pathway of Dexchlorpheniramine

Dexchlorpheniramine, as a histamine H1 receptor antagonist, exerts its therapeutic effect by blocking the action of histamine on H1 receptors. This prevents the downstream signaling cascade initiated by histamine binding.

Histamine H1 Receptor Signaling Pathway

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further details, consulting the cited literature is recommended. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available equipment.

References

Dexchlorpheniramine maleate chemical structure and properties

Introduction

Dexchlorpheniramine maleate is the maleate salt of dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine.[1] It is a first-generation alkylamine antihistamine renowned for its efficacy in alleviating symptoms associated with allergic reactions.[2][3] By competitively antagonizing histamine H1 receptors, this compound effectively mitigates the effects of histamine on various tissues, providing relief from conditions such as allergic rhinitis, conjunctivitis, and urticaria.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertinent to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Dexchlorpheniramine is the dextrorotatory isomer of chlorpheniramine and possesses approximately twice the activity of the racemic mixture.[4][5] The presence of a chiral center necessitates stereospecific analytical methods for its characterization and quality control.

Chemical Structure:

-

This compound: (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[1]

-

Dexchlorpheniramine (active moiety): (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 2438-32-6 | [1][7] |

| Molecular Formula | C₂₀H₂₃ClN₂O₄ | [1] |

| IUPAC Name | (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | [1] |

| Synonyms | S-(+)-Chlorpheniramine maleate, d-Chlorpheniramine maleate | [8][9] |

| PubChem CID | 5281070 | [1] |

Physicochemical Properties

This compound is a white, odorless crystalline powder.[10][11] Its solubility in water and various organic solvents is a critical factor in its formulation and analytical method development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 390.86 g/mol | [3][9] |

| Melting Point | 112-115 °C | [10][12] |

| Solubility | Freely soluble in water, methanol, and methylene chloride; Soluble in alcohol and chloroform; Slightly soluble in benzene and ether. | [6][10][11] |

| pKa (Strongest Basic) | 9.47 | [4] |

| logP | 3.74 | [4] |

| Optical Rotation (α) | D25 +44.3° (c = 1 in dimethylformamide) | [12][13] |

Pharmacology

Mechanism of Action

This compound is a potent antagonist of the histamine H1 receptor.[2] In allergic reactions, allergens trigger the release of histamine from mast cells and basophils.[4] Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2][4] this compound competitively inhibits the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade and alleviating allergic symptoms.[1][2] As a first-generation antihistamine, it can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[2][14] It also possesses moderate anticholinergic activity.[10]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[1][15] Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][15] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] This cascade ultimately leads to the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this signaling pathway.

Pharmacokinetics

Table 3: Pharmacokinetic Properties of Dexchlorpheniramine

| Parameter | Value | Reference(s) |

| Bioavailability | Data not readily available for dexchlorpheniramine specifically, but generally well-absorbed orally. | [4] |

| Time to Peak Plasma Concentration | Approximately 3 hours | [5] |

| Protein Binding | 69-72% | [16] |

| Metabolism | Hepatic, primarily via Cytochrome P450 enzymes (CYP2D6 major, with minor contributions from 3A4, 2C11, 2B1).[4] | [4][5] |

| Elimination Half-life | 20-30 hours | [5][16] |

| Excretion | Primarily via urine | [5] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tablet Assay

This protocol outlines a general method for the quantitative analysis of this compound in tablet formulations, adapted from published methodologies.[16][17][18]

Objective: To determine the content of this compound in a pharmaceutical tablet.

Materials:

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Sample Tablets

Equipment:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Sonicator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate).

-

Adjust the pH of the buffer to a specified value (e.g., pH 3.0 or 4.0) using orthophosphoric acid.

-

Mix the buffer with acetonitrile in a defined ratio (e.g., 70:30 or 80:20 v/v).

-

Degas the mobile phase by sonication or helium sparging.

-

-

Standard Solution Preparation:

-

Accurately weigh a quantity of this compound RS and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution to prepare working standard solutions at various concentrations to establish a calibration curve.

-

-

Sample Solution Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 8 mg).

-

Transfer the powder to a volumetric flask and add a portion of the mobile phase.

-

Sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the final volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution in triplicate.

-

Record the chromatograms and determine the peak area of dexchlorpheniramine.

-

-

Calculation:

-

Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

-

Determine the amount of this compound per tablet based on the sample weight and dilution factor.

-

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the human histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Materials:

-

HEK293T cell membranes expressing the human H1 receptor.

-

[³H]-mepyramine (radioligand).

-

Unlabeled this compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

GF/C filter plates.

Equipment:

-

Microplate scintillation counter.

-

Cell harvester.

-

Incubator.

-

Centrifuge.

Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of [³H]-mepyramine (typically at its Kd concentration).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand, buffer, and a high concentration of a known H1 antagonist (e.g., mianserin).

-

Initiate the binding reaction by adding the H1 receptor-expressing cell membranes.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental and Analytical Workflows

Quality Control Workflow for this compound Tablets

The following diagram illustrates a typical workflow for the quality control analysis of this compound tablets, from sample receipt to final disposition.

Conclusion

This compound remains a significant compound in the management of allergic conditions. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its effective and safe use, as well as for the development of new formulations and analytical methods. The protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of this important antihistamine. The detailed methodologies for HPLC and receptor binding assays provide a solid foundation for quality control and further pharmacological investigation.

References

- 1. oaji.net [oaji.net]

- 2. This compound Tablets [drugfuture.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijfmr.com [ijfmr.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition by cations of antagonist binding to histamine H1-receptors: differential effect of sodium ions on the binding of two radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an Analytical Method for Determination of this compound Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iomcworld.org [iomcworld.org]

- 17. eruditio.pom.go.id [eruditio.pom.go.id]

- 18. omicsonline.org [omicsonline.org]

Dexchlorpheniramine Maleate: A Technical Guide to its H1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the histamine H1 receptor antagonist activity of dexchlorpheniramine maleate. As a first-generation antihistamine, dexchlorpheniramine is the pharmacologically active S-enantiomer of chlorpheniramine.[1][2][3] It functions as a potent inverse agonist at the H1 receptor, competitively blocking the actions of histamine and providing relief from allergic symptoms.[1][2] This document details its mechanism of action, presents quantitative binding affinity data, outlines key experimental protocols for its characterization, and provides visualizations of relevant pathways and workflows.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

Dexchlorpheniramine exerts its therapeutic effects by targeting the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Unlike a neutral antagonist that only blocks agonist binding, dexchlorpheniramine acts as an inverse agonist.[1][5] This means it not only competes with histamine for binding to the H1 receptor but also reduces the receptor's basal, constitutive activity, thereby stabilizing it in an inactive state.

When histamine binds to the H1 receptor, it activates the Gq/11 protein pathway.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This cascade ultimately leads to the activation of the NF-κB transcription factor, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules, which mediate the classic symptoms of an allergic response.[4][8][9]

Dexchlorpheniramine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade and effectively blocking downstream inflammatory processes.[2][3]

Quantitative Data: Binding Affinity and Selectivity

The potency of dexchlorpheniramine is reflected in its high binding affinity for the human H1 receptor. Its selectivity is demonstrated by its significantly lower affinity for other receptors, such as muscarinic acetylcholine receptors, which explains some of its side effects, albeit weak.[1]

| Receptor Target | Ligand | Parameter | Value (nM) | Species/Tissue | Reference |

| Histamine H1 Receptor | Dexchlorpheniramine | Ki | 2.67 - 4.81 | Human (cloned) | [1] |

| Histamine H1 Receptor | Dexchlorpheniramine | Kd | 15 | Human (brain tissue) | [1] |

| Muscarinic Acetylcholine Receptor | Dexchlorpheniramine | Ki | 20,000 - 30,000 | Rat (brain tissue) | [1] |

| Muscarinic Acetylcholine Receptor | Dexchlorpheniramine | Kd | 1,300 | Human (brain tissue) | [1] |

| Histamine H1 Receptor | Levchlorphenamine (inactive enantiomer) | Ki | 211 - 361 | Human (cloned) | [1] |

-

Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity.

-

Kd (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The following protocols describe standard methods used to characterize the H1 antagonist activity of compounds like dexchlorpheniramine.

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound for the H1 receptor.

-

Principle: This is a competitive binding assay where the unlabeled test compound (dexchlorpheniramine) competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 cells).[10][11][12] The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Methodology:

-

Membrane Preparation: Homogenize HEK293T cells transiently expressing the human H1 receptor in a suitable buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4). Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of [³H]mepyramine (e.g., 3-6 nM) and a range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁴ M).[12][13]

-

Equilibrium: Incubate the mixture for a sufficient time (e.g., 4 hours) at a controlled temperature (e.g., 25°C or 37°C) to reach binding equilibrium.[10][12][13]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the dexchlorpheniramine concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of dexchlorpheniramine that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]

-

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to functionally inhibit the H1 receptor-mediated signaling cascade.

-

Principle: Activation of the Gq-coupled H1 receptor by histamine leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[14][15] This assay uses a calcium-sensitive fluorescent dye to measure this increase. An antagonist like dexchlorpheniramine will inhibit the histamine-induced fluorescence signal in a dose-dependent manner.[16]

-

Methodology:

-

Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293, HeLa S3) in a multi-well plate and grow to an appropriate confluency.[14]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period.

-

Histamine Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.[14] Add a fixed concentration of histamine to all wells to stimulate the H1 receptors and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence upon histamine stimulation corresponds to the increase in [Ca²⁺]i.

-

For each concentration of dexchlorpheniramine, determine the peak fluorescence response.

-

Plot the percentage of inhibition of the maximal histamine response against the logarithm of the dexchlorpheniramine concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ value, representing the concentration of dexchlorpheniramine that inhibits 50% of the histamine-induced calcium mobilization.

-

In Vivo Assay (Histamine-Induced Paw Edema)

This model assesses the anti-inflammatory activity of an H1 antagonist in a living organism.

-

Principle: The subplantar injection of histamine into the paw of a rodent induces a rapid, localized inflammatory response characterized by fluid extravasation and swelling (edema).[17][18] Systemic pre-treatment with an effective H1 antagonist will significantly reduce the formation of this edema.[18][19]

-

Methodology:

-

Animal Dosing: Administer this compound or a vehicle control to groups of rats or mice via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject a standard dose of histamine (e.g., 100 µl of a 0.1% solution) into the subplantar surface of the right hind paw of each animal.[18][19]

-

Measurement: Measure the thickness or volume of the paw using a digital caliper or plethysmometer at baseline (before histamine injection) and at several time points after injection (e.g., 1, 2, and 3 hours).[18][19]

-

-

Data Analysis:

-

Calculate the increase in paw thickness or volume for each animal at each time point.

-

Compare the mean increase in paw edema between the dexchlorpheniramine-treated groups and the vehicle control group.

-

Calculate the percentage of inhibition of edema for each dose of dexchlorpheniramine.

-

Mandatory Visualizations

Signaling Pathway of H1 Receptor and Dexchlorpheniramine Inhibition

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H23ClN2O4 | CID 5281070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. Histamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Dexchlorpheniramine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 18. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crocin alleviates the local paw edema induced by histamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Dexchlorpheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the genotoxic and mutagenic potential of dexchlorpheniramine maleate, a first-generation antihistamine. A thorough review of available in vitro and in vivo studies indicates a general lack of genotoxic or mutagenic activity at concentrations relevant to human exposure. This document summarizes key quantitative data, details the experimental protocols of pivotal studies, and presents logical frameworks for genotoxicity assessment through diagrams, offering a critical resource for researchers and professionals in drug development and safety assessment.

Introduction

Dexchlorpheniramine is the S-enantiomer of the racemic compound chlorpheniramine, a widely used first-generation histamine H1 receptor antagonist for the relief of allergic symptoms.[1] Given its widespread and long-term use, a thorough understanding of its potential to induce genetic damage is paramount for risk assessment. Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations and potentially cancer. This guide synthesizes the available evidence on the genotoxicity and mutagenicity of this compound and its racemic form, chlorpheniramine maleate, to provide a comprehensive safety profile.

In Vitro Genotoxicity and Mutagenicity Studies

A key study by Chaves et al. (2022) provides a comprehensive in vitro assessment of this compound in human peripheral blood mononuclear cells (PBMCs).[2] The study employed a battery of tests to evaluate DNA damage (Comet assay), mutagenicity (Micronucleus test), and clastogenicity (Chromosomal Aberration assay).

Data Presentation

The quantitative results from the pivotal in vitro studies are summarized in the tables below for clear comparison.

Table 1: Comet Assay Results for this compound in Human PBMCs

| Treatment Group | Concentration (ng/mL) | DNA Damage Index (Mean ± SD) |

| Negative Control | - | 42.6 ± 3.5 |

| Positive Control (Doxorubicin 10 µM) | - | 189.3 ± 11.0 |

| This compound | 0.5 | 45.3 ± 4.2 |

| 2.5 | 48.1 ± 5.1 | |

| 5.0 | 51.7 ± 4.9 | |

| 10.0 | 55.2 ± 6.3 | |

| 50.0 | 59.8 ± 7.2 | |

| Data sourced from Chaves et al. (2022). No statistically significant increase in the DNA damage index was observed compared to the negative control. |

Table 2: Micronucleus Test Results for this compound in Human PBMCs

| Treatment Group | Concentration (ng/mL) | Micronucleus Frequency (%) (Mean ± SD) |

| Negative Control | - | 1.2 ± 0.3 |

| Positive Control (Colchicine 10 µM) | - | 8.7 ± 1.1 |

| This compound | 0.5 | 1.3 ± 0.4 |

| 2.5 | 1.5 ± 0.5 | |

| 5.0 | 1.6 ± 0.4 | |

| 10.0 | 1.8 ± 0.6 | |

| 50.0 | 2.0 ± 0.7 | |

| Data sourced from Chaves et al. (2022). No statistically significant increase in micronucleus frequency was observed compared to the negative control. |

Table 3: Chromosomal Aberration Assay Results for this compound in Human PBMCs

| Treatment Group | Concentration (ng/mL) | Mitotic Index (Mean ± SD) | Total Metaphases Analyzed | Metaphases with Aberrations (%) |

| Negative Control | - | 1.5 ± 0.57 | 300 | 0 |

| Positive Control (Doxorubicin 1 µM) | - | 0.8 ± 0.21 | 300 | 12.3 |

| This compound | 0.5 | 1.4 ± 0.45 | 300 | 0 |

| 2.5 | 1.3 ± 0.38 | 300 | 0 | |

| 5.0 | 1.3 ± 0.41 | 300 | 0 | |

| 10.0 | 1.2 ± 0.33 | 300 | 0 | |

| 50.0 | 1.1 ± 0.29 | 300 | 0 | |

| Data sourced from Chaves et al. (2022). No statistically significant increase in chromosomal aberrations was observed compared to the negative control. |

Experimental Protocols

The methodologies employed in the key in vitro studies are detailed below.

-

Test System: Human peripheral blood mononuclear cells (PBMCs).

-

Methodology: PBMCs were exposed to this compound (0.5, 2.5, 5, 10, and 50 ng/mL) for 24 hours. Following exposure, cells were embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions. DNA damage was quantified by measuring the migration of DNA from the nucleus, creating a "comet" shape. The DNA damage index was calculated based on the length and intensity of the comet tail.

-

Controls: A negative control (culture medium) and a positive control (doxorubicin) were used.

-

Test System: Human PBMCs.

-

Methodology: PBMCs were treated with this compound at the same concentrations as the comet assay for 24 hours. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, was scored in binucleated cells.

-

Controls: A negative control and a positive control (colchicine) were included.

-

Test System: Human PBMCs.

-

Methodology: Cells were cultured and stimulated to divide. They were then exposed to this compound for a short period. Colcemid was added to arrest cells in metaphase. Chromosomes were then harvested, stained, and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.

-

Controls: A negative control and a positive control (doxorubicin) were used in the assay.

In Vivo Genotoxicity and Carcinogenicity Studies

While specific in vivo genotoxicity studies for this compound are limited, extensive studies have been conducted on the racemic mixture, chlorpheniramine maleate, by the National Toxicology Program (NTP). These studies provide critical insights into the potential effects of dexchlorpheniramine in a whole-animal model.

Data Presentation

The results from the NTP studies on chlorpheniramine maleate are summarized below.

Table 4: Summary of In Vivo Genotoxicity and Carcinogenicity Studies on Chlorpheniramine Maleate

| Assay | Test System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative[3][4] |

| In Vivo Micronucleus Test | F344/N Rats | Negative[5] |

| In Vivo Micronucleus Test | B6C3F1 Mice | Negative[5] |

| 2-Year Carcinogenicity Study | F344/N Rats | No evidence of carcinogenicity[6] |

| 2-Year Carcinogenicity Study | B6C3F1 Mice | No evidence of carcinogenicity[6] |

Experimental Protocols

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

-

Methodology: The assay was conducted to evaluate the potential of chlorpheniramine maleate to induce reverse mutations in histidine-dependent strains of S. typhimurium.

-

Test System: Male and female F344/N rats and B6C3F1 mice.

-

Methodology: Animals were administered chlorpheniramine maleate by gavage. Bone marrow cells were collected and analyzed for the presence of micronucleated polychromatic erythrocytes.

-

Test System: Male and female F344/N rats and B6C3F1 mice.

-

Methodology: Chlorpheniramine maleate was administered by gavage for two years. A comprehensive histopathological examination was performed to assess for any increase in tumor incidence.

Discussion and Mechanistic Insights

The collective evidence from both in vitro and in vivo studies strongly suggests that this compound does not pose a significant genotoxic or mutagenic risk. The comprehensive in vitro battery of tests on human cells by Chaves et al. (2022) consistently yielded negative results across a range of endpoints, from DNA strand breaks to chromosomal damage.[2]

These findings are further supported by the extensive in vivo data on the racemic mixture, chlorpheniramine maleate, from the NTP. The negative results in the Ames test, in vivo micronucleus assays, and long-term carcinogenicity studies in two rodent species provide a high level of confidence in the safety profile of this compound with respect to genotoxicity.[3][4][5][6]

It is worth noting that one study on chlorpheniramine suggested the potential for genotoxicity in human lymphocytes at high concentrations, with a proposed mechanism involving oxidative stress.[7][8] However, the concentrations used in that study were significantly higher than those tested in the comprehensive study by Chaves et al. and are likely not relevant to therapeutic exposure levels. The weight of evidence from the more extensive and regulatory-compliant studies indicates a lack of genotoxic potential.

Visualizations: Workflows and Logical Relationships

To further clarify the experimental processes and logical framework for assessing genotoxicity, the following diagrams are provided.

Caption: Standard Genotoxicity and Carcinogenicity Testing Workflow.

Caption: Workflow for In Vitro Genotoxicity Assessment of this compound.

Caption: Logical Framework for Genotoxicity Assessment.

Conclusion

Based on a comprehensive review of the available scientific literature, this compound demonstrates a consistent lack of genotoxic and mutagenic activity in a standard battery of in vitro and in vivo assays. The absence of DNA damage, mutations, and chromosomal aberrations in human cells, coupled with negative findings in bacterial mutation assays, in vivo micronucleus tests, and long-term carcinogenicity studies of the racemic mixture, provides strong evidence for its safety with respect to genotoxicity. This technical guide supports the continued safe use of this compound from a genotoxic and mutagenic standpoint.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic Toxicity Evaluation of Chlorpheniramine Maleate in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 543950 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Chlorpheniramine maleate (113-92-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate (CAS No. 113-92-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

Early-Phase Research on Dexchlorpheniramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine maleate, the dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine that acts as a potent and selective histamine H1 receptor inverse agonist. This technical guide provides an in-depth overview of the core early-phase research characterizing its pharmacodynamic and pharmacokinetic properties. It includes a summary of its mechanism of action, receptor binding affinity, preclinical pharmacokinetics, and metabolism. Detailed experimental protocols for key assays are outlined, and signaling pathways and experimental workflows are visualized to support further research and development.

Introduction

Dexchlorpheniramine is a well-established antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As the pharmacologically active isomer of racemic chlorpheniramine, it exhibits approximately twice the potency.[2] This guide focuses on the foundational preclinical and early clinical data that underpin its therapeutic use.

Mechanism of Action

Dexchlorpheniramine functions as an inverse agonist at the histamine H1 receptor. In allergic reactions, histamine release from mast cells and basophils leads to its binding to H1 receptors on various effector cells, triggering allergic symptoms.[1] Dexchlorpheniramine competitively binds to H1 receptors, preventing histamine from binding and exerting its effects. This blockade inhibits histamine-induced responses such as increased capillary permeability, vasodilation, and bronchial smooth muscle contraction.[1]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][4] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] Dexchlorpheniramine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus inhibiting this signaling cascade.

Pharmacodynamics

The primary pharmacodynamic effect of dexchlorpheniramine is the competitive antagonism of histamine at H1 receptors. Its high affinity for the H1 receptor and lower affinity for other receptors, such as muscarinic receptors, contribute to its therapeutic efficacy and side-effect profile.

Receptor Binding Affinity

Quantitative analysis of dexchlorpheniramine's binding affinity has been determined through radioligand binding assays. These studies reveal a high selectivity for the H1 receptor.

| Receptor | Ligand | Ki (nM) | Species | Tissue | Reference |

| Histamine H1 | Dexchlorpheniramine | 2.67 - 4.81 | Human | Cloned Receptor | [6] |

| Muscarinic | Dexchlorpheniramine | ~1,300 | Human | Brain | [6] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of dexchlorpheniramine have been characterized in preclinical species and humans.

Preclinical Pharmacokinetics

| Species | Route | Dose | Parameter | Value | Unit | Reference |

| Rat | Oral | - | Bioavailability | 40.5 | % | [1] |

| Dog | IV | 0.1 mg/kg | Elimination Half-life | 2.6 | hours | [7] |

| Horse | IV | 0.1 mg/kg | Elimination Half-life | 1.3 | hours | [7] |

| Swine | IV | 0.1 mg/kg | Elimination Half-life | 2.3 | hours | [7] |

| Sheep | IV | 0.1 mg/kg | Elimination Half-life | 1.8 | hours | [7] |

Human Pharmacokinetics

In humans, dexchlorpheniramine is well-absorbed after oral administration. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and its metabolites are excreted in the urine.[6]

| Parameter | Value | Unit | Reference |

| Half-Life | 20-30 | hours | [8] |

| Peak Plasma Time | 3 | hours | [8] |

| Protein Binding | 69-72 | % | [8] |

| Volume of Distribution (Adults) | 2.5-3.2 | L/kg | [8] |

Metabolism

Dexchlorpheniramine undergoes hepatic metabolism, with CYP2D6 being the major enzyme responsible for its clearance.[2][6] Inhibition of CYP2D6 can lead to increased plasma concentrations of dexchlorpheniramine, potentially increasing the risk of adverse effects.[6] The metabolites of chlorpheniramine include N-desmethyl- and didesmethyl-chlorpheniramine.[6]

Early-Phase Clinical Trials

Information from dedicated Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies for this compound is not extensively published. However, numerous clinical studies have compared its efficacy and safety against other antihistamines, providing valuable clinical data. These studies have generally demonstrated its effectiveness in controlling allergic symptoms, with drowsiness being a common side effect, characteristic of first-generation antihistamines.[9]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound, such as dexchlorpheniramine, to the histamine H1 receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human H1 receptor.

-

[3H]-Pyrilamine (also known as mepyramine) as the radioligand.

-

Test compound (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-pyrilamine, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Preclinical Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral pharmacokinetic study of this compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of dexchlorpheniramine following oral administration in rats.

Animals: Male Sprague-Dawley rats (or another appropriate strain), typically 8-10 weeks old.

Materials:

-

This compound formulation for oral gavage.

-

Oral gavage needles.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

Analytical method for quantifying dexchlorpheniramine in plasma (e.g., LC-MS/MS).

Procedure:

-

Acclimation: Acclimate animals to the housing conditions for at least one week.

-

Fasting: Fast the animals overnight (with access to water) before dosing.

-

Dosing: Administer a single oral dose of the this compound formulation via oral gavage.

-

Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of dexchlorpheniramine at each time point using a validated analytical method.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate the relevant parameters.

Conclusion

The early-phase research on this compound has established its profile as a potent histamine H1 receptor inverse agonist with predictable pharmacokinetics. Its high affinity for the H1 receptor and well-characterized metabolic pathway via CYP2D6 are key attributes. The data summarized in this guide provide a comprehensive foundation for scientists and researchers involved in the development and study of antihistamines. Further research could focus on obtaining more detailed pharmacokinetic data in various preclinical species and conducting dedicated Phase I trials to further refine its safety and pharmacokinetic profile.

References

- 1. This compound | C20H23ClN2O4 | CID 5281070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]

- 8. reference.medscape.com [reference.medscape.com]

- 9. A comparative study of this compound sustained release tablets and budesonide nasal spray in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Dexchlorpheniramine Maleate

Introduction

Dexchlorpheniramine maleate is a first-generation antihistamine utilized for the relief of allergic symptoms such as urticaria and rhinitis.[1][2][3] The accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and resolving power.[4][5] Traditional analytical methods, such as UV spectrophotometry, can struggle to differentiate the active compound from other components in the tablet matrix, necessitating cumbersome extraction processes.[1][2] This application note details a developed and validated stability-indicating HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms. The method is demonstrated to be simple, rapid, accurate, precise, and robust.

Analytical Method

The chromatographic conditions were optimized to achieve a good resolution and symmetrical peak shape for this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV-PDA Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 25mM Potassium Dihydrogen Orthophosphate (pH 4.0) : Acetonitrile (20:80 v/v)[6] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 260 nm[6] |

| Column Temperature | Ambient |

| Runtime | 10 minutes |

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.[6]

-

Transfer the standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.[6]

-

Make up the volume to 10 mL with acetonitrile and mix well.

2. Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

3. Preparation of Sample Solution (from Tablet Formulation):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

The resulting solution will have a theoretical concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration curve range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.[1]

1. Specificity:

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The retention time of the standard drug was compared with that in the sample solution. The peak purity of the this compound peak in the sample chromatogram was also assessed. The method demonstrated good specificity with no interference from excipients at the retention time of this compound. The average retention time for this compound was found to be approximately 6.11 minutes.[1]

2. Linearity:

The linearity of the method was established by analyzing a series of five to six concentrations of this compound. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Linearity Data:

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 31.761 - 70.141 | 1.0000[1] |

| 200 - 500 | 0.999[7] |

3. Accuracy (Recovery):

The accuracy of the method was determined by performing recovery studies using the standard addition method at three different concentration levels (80%, 100%, and 120%).

Accuracy Data:

| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |

| 80% | 99% | 97 - 103[1][2] |

| 100% | 99% | 97 - 103[1][2] |

| 120% | 99% | 97 - 103[1][2] |

4. Precision:

The precision of the analytical method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing six replicate injections of the standard solution.

Precision Data:

| Precision Type | % RSD | Acceptance Criteria (% RSD) |

| Repeatability | < 0.37%[1][2] | ≤ 2%[1] |

| Intermediate Precision | < 1.0% | ≤ 2% |

5. Robustness:

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase buffer, the mobile phase composition, and the flow rate. The results indicated that minor variations in the method parameters did not significantly affect the analytical results, demonstrating the robustness of the method. However, it was noted that the method is sensitive to changes in pH and mobile phase composition.[1][2]

6. Stability-Indicating Property:

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was able to resolve the degradation products from the parent drug peak, confirming its stability-indicating capability.

Diagrams

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed HPLC method for the determination of this compound is simple, specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for the routine quality control analysis of this compound in bulk and pharmaceutical formulations, as well as for stability studies.

References

- 1. eruditio.pom.go.id [eruditio.pom.go.id]

- 2. Development of an Analytical Method for Determination of this compound Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 3. Simultaneous Assay of this compound, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. oaji.net [oaji.net]

- 7. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]

Application Notes and Protocols for the Chiral Separation of Dexchlorpheniramine Maleate Enantiomers

Introduction

Dexchlorpheniramine, the S-(+)-enantiomer of chlorpheniramine, is a potent first-generation antihistamine used to treat allergic conditions such as hay fever and urticaria. The pharmacological activity of chlorpheniramine resides primarily in the S-(+)-enantiomer (dexchlorpheniramine), which has a significantly higher affinity for the H1 histamine receptor compared to its R-(-)-enantiomer.[1] The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1] Consequently, the enantioselective analysis of dexchlorpheniramine maleate is crucial for quality control in pharmaceutical formulations, ensuring enantiomeric purity and therapeutic efficacy. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Separation Techniques and Data

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for resolving the enantiomers of chiral drugs.[2] The separation is typically achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector. This selector can be part of the stationary phase (Chiral Stationary Phase, CSP) in HPLC, an additive in the mobile phase in HPLC, or an additive in the background electrolyte in CE.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for chiral separations. Success can be achieved using either a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the column packing, or by adding a chiral selector to the mobile phase for use with a standard achiral column.

Table 1: Summary of HPLC Chiral Separation Methods for Chlorpheniramine Enantiomers

| Parameter | Method 1: Chiral Stationary Phase | Method 2: Chiral Mobile Phase Additive |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Octadecylsilyl (ODS) C18 |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025, v/v/v)[4] | 5 mM Sodium Phosphate buffer (pH 4.3) : Methanol : Triethylamine (73:25:2, v/v/v)[5] |

| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) (Coated on column) | 0.5 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) (In mobile phase)[5] |

| Flow Rate | 1.2 mL/min[4] | 0.24 mL/min[5] |

| Detection | UV at 258 nm[4] | UV at 224 nm[5] |

| Temperature | 25°C[4] | Not specified |

| Resolution (R_s) | 3.80[4] | Not specified |

| Selectivity (α) | 1.24[4] | Not specified |

| Retention Time | S-(+): 9.63 min, R-(-): 11.36 min[4] | Not specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and requires minimal sample volume.[2] Chiral separations in CE are achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[6][7]

Table 2: Summary of CE Chiral Separation Methods for Chlorpheniramine Enantiomers

| Parameter | Method 1: Modified Cyclodextrin | Method 2: Native Cyclodextrin & Additive |

|---|---|---|

| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD)[7] | β-cyclodextrin (β-CD)[8] |

| Selector Conc. | 1 mg/mL for adequate separation[7] | Not specified |

| Additive | None | 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)[8] |

| Background Electrolyte | Acidic buffer (e.g., betaine-acetic acid)[6] | Phosphate buffer[9] |

| Key Finding | CM-β-CD was highly effective for separation.[7] | The ionic liquid [BMIM]Cl improved selectivity, resolution, and peak shape.[8] |

Experimental Workflows & Principles

The general workflow for chiral analysis involves sample preparation followed by instrumental analysis. The core principle relies on the differential interaction of enantiomers with a chiral environment to enable their separation.

Caption: General workflow for the chiral analysis of this compound.

Caption: Principle of chiral separation via diastereomeric complex formation.

Detailed Experimental Protocols

Protocol 1: HPLC Separation using a Chiral Stationary Phase

This protocol is based on the method described for a Chiralpak AD-H column, which provides excellent baseline separation.[4]

1. Instrumentation and Materials:

-

HPLC system with isocratic pump, UV detector, and autosampler.

-

Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).

-

Reference Standards: this compound (S-enantiomer) and racemic chlorpheniramine maleate.

2. Chromatographic Conditions:

-

Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in the ratio of 97.5:2.5:0.025 (v/v/v).[4]

-

Flow Rate: 1.2 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Detection Wavelength: 258 nm.[4]

-

Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve racemic chlorpheniramine maleate in the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution: For a tablet formulation, crush a tablet, and dissolve a portion of the powder equivalent to a known amount of this compound in the mobile phase. Sonicate for 15 minutes, dilute to the final concentration (e.g., 10 µg/mL), and filter through a 0.45 µm syringe filter.

4. Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a solution of the S-(+)-enantiomer (dexchlorpheniramine) to confirm its retention time.

-

Inject the racemic standard solution to verify the separation and identify the peaks for the S-(+) and R-(-) enantiomers. The expected retention times are approximately 9.63 min for S-(+) and 11.36 min for R-(-).[4]

-

Inject the prepared sample solutions.

-

Calculate the enantiomeric purity by determining the peak area of the R-(-) impurity relative to the total area of both enantiomer peaks.

Protocol 2: HPLC Separation using a Chiral Mobile Phase Additive

This protocol uses a conventional ODS (C18) column and incorporates a chiral selector into the mobile phase, which can be a cost-effective alternative to dedicated chiral columns.[5]

1. Instrumentation and Materials:

-

HPLC system with isocratic pump, UV detector, and autosampler.

-

ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).

-

Reference Standards and Samples as described in Protocol 1.

2. Chromatographic Conditions:

-

Mobile Phase Preparation:

-

Flow Rate: 0.24 mL/min.[5]

-

Detection Wavelength: 224 nm.[5]

-

Injection Volume: 20 µL.

3. Sample and Standard Preparation:

-

Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

4. Analysis Procedure:

-

Equilibrate the ODS column with the chiral mobile phase. Note that equilibration may take longer than with standard mobile phases.

-

Follow the injection and analysis steps outlined in Protocol 1.

-

Determine the peak identities and calculate enantiomeric purity based on peak areas.

Protocol 3: Capillary Electrophoresis Separation

This protocol provides a general guideline for chiral separation using cyclodextrins as selectors in the background electrolyte.[6][7]

1. Instrumentation and Materials:

-

Capillary Electrophoresis system with a UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

-

Reagents: Carboxymethyl-β-cyclodextrin (CM-β-CD), buffer components (e.g., phosphate, betaine, acetic acid).

-

Reference Standards and Samples.

2. Electrolyte and Sample Preparation:

-

Background Electrolyte (BGE): Prepare an acidic buffer (e.g., 50 mM phosphate buffer, pH 2.5-3.5). Dissolve the chiral selector, CM-β-CD, in the BGE at a concentration of 1-10 mg/mL.[7][9] Degas the BGE before use.

-

Sample Preparation: Dissolve the sample in water or BGE to a suitable concentration (e.g., 50-100 µg/mL) and filter if necessary.

3. Analysis Procedure:

-

Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and finally the BGE.

-

Pre-rinse the capillary with the BGE before each injection.

-

Inject the sample using hydrodynamic or electrokinetic injection.

-

Apply a separation voltage (e.g., 15-25 kV).

-

Detect the enantiomers at a suitable wavelength (e.g., 214 nm).

-

Optimize separation by adjusting the pH, selector concentration, and applied voltage. Different cyclodextrins may provide different separation selectivity and even reverse the migration order of the enantiomers.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Capillary electrophoresis, nuclear magnetic resonance and mass spectrometry studies of opposite chiral recognition of chlorpheniramine enantiomers with various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Separation of enantiomers of three chiral drugs by capillary electrophoresis based on achiral ionic liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assays of Dexchlorpheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexchlorpheniramine maleate is a first-generation alkylamine antihistamine that potently and selectively antagonizes the histamine H1 receptor.[1][2] It is the pharmacologically active S-enantiomer of chlorpheniramine.[2][3] Dexchlorpheniramine functions as an inverse agonist, competitively binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract, thereby mitigating the effects of histamine.[2][3][4] This competitive inhibition prevents histamine-induced responses such as vasodilation, increased capillary permeability, and smooth muscle spasms.[2] Understanding the in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for the development of novel antihistaminic agents.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a histamine H1 receptor binding assay, a functional histamine release assay, and a cell viability assay.

Data Presentation

Quantitative analysis of dexchlorpheniramine's in vitro activity is essential for a comprehensive pharmacological profile. The following table summarizes key parameters obtained from in vitro assays.

| Assay Type | Parameter | Value | Cell Line/System |

| Receptor Binding Assay | K_i_ | 2.67 - 4.81 nM | Human cloned H1 receptor |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay